molecular formula C28H29N3O3S B11215430 N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11215430
M. Wt: 487.6 g/mol
InChI Key: JJDKZFMUXGCCIS-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring multiple aromatic rings and functional groups, makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of multiple functional groups allows for selective binding to biological targets.

Medicine

In medicine, this compound and its derivatives might be explored for their pharmacological properties

Industry

In industrial applications, this compound could be used in the development of advanced materials, such as polymers with specific properties or as additives in chemical processes to enhance efficiency and selectivity.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(4-methylphenyl)-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: Similar structure but with an oxo group instead of a thioxo group.

    N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(4-methylphenyl)-4-hydroxy-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: Similar structure but with a hydroxy group instead of a thioxo group.

Uniqueness

The uniqueness of N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(4-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide lies in its thioxo group, which imparts distinct chemical reactivity and potential biological activity compared to its oxo or hydroxy analogs. This makes it a valuable compound for exploring new chemical reactions and biological applications.

Properties

Molecular Formula

C28H29N3O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-methoxy-9-methyl-10-(4-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C28H29N3O3S/c1-16-6-9-19(10-7-16)31-27(35)30-25-21-15-20(33-5)11-13-23(21)34-28(31,4)24(25)26(32)29-22-12-8-17(2)14-18(22)3/h6-15,24-25H,1-5H3,(H,29,32)(H,30,35)

InChI Key

JJDKZFMUXGCCIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)OC)C)C(=O)NC5=C(C=C(C=C5)C)C

Origin of Product

United States

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